molecular formula C14H23Cl2N3O2 B2878973 N-(2-Methoxyethyl)-6-piperidin-4-ylnicotinamide dihydrochloride CAS No. 1858250-13-1

N-(2-Methoxyethyl)-6-piperidin-4-ylnicotinamide dihydrochloride

Cat. No.: B2878973
CAS No.: 1858250-13-1
M. Wt: 336.26
InChI Key: HBMZWAGWYUHAIK-UHFFFAOYSA-N
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Description

Product Overview N-(2-Methoxyethyl)-6-piperidin-4-ylnicotinamide dihydrochloride is a high-purity chemical compound supplied for laboratory research use. This nicotinamide derivative features a piperidine moiety, a common structural feature in pharmaceuticals and bioactive molecules . The compound has the CAS Number 2108997-89-1 and a molecular formula of C 14 H 23 Cl 2 N 3 O 2 , with a molecular weight of 336.26 g/mol . Research Applications and Value The core structure of this molecule offers significant research value. The piperidine ring is a ubiquitous scaffold in medicinal chemistry, found in a wide array of therapeutic agents . The presence of both a nicotinamide core and a piperidine subunit makes this compound a valuable intermediate for researchers working in drug discovery. It can be utilized in the synthesis and optimization of novel bioactive molecules, particularly as a building block for potential G-protein-coupled receptor (GPCR) ligands or other pharmacologically relevant targets . Its specific structure suggests potential for investigating central nervous system (CNS) targets, metabolic pathways, or other biological processes where such chemotypes are prevalent. Handling and Safety This product is intended for research purposes only in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use and handle the material using appropriate personal protective equipment (PPE) and under a properly ventilated fume hood.

Properties

IUPAC Name

N-(2-methoxyethyl)-6-piperidin-4-ylpyridine-3-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2.2ClH/c1-19-9-8-16-14(18)12-2-3-13(17-10-12)11-4-6-15-7-5-11;;/h2-3,10-11,15H,4-9H2,1H3,(H,16,18);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBMZWAGWYUHAIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CN=C(C=C1)C2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxyethyl)-6-piperidin-4-ylnicotinamide dihydrochloride typically involves multiple steps:

    Formation of the Nicotinamide Core: The initial step involves the preparation of the nicotinamide core, which can be achieved through the reaction of nicotinic acid with ammonia or an amine under dehydrating conditions.

    Substitution with Piperidine: The nicotinamide core is then subjected to a substitution reaction with piperidine. This can be facilitated by using a suitable base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

    Introduction of the Methoxyethyl Group: The final step involves the alkylation of the piperidine-substituted nicotinamide with 2-methoxyethyl chloride. This reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxyethyl)-6-piperidin-4-ylnicotinamide dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyethyl group, using reagents like sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran (THF).

    Substitution: Sodium azide in DMF or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced derivatives like alcohols or amines.

    Substitution: Substituted products depending on the nucleophile used.

Scientific Research Applications

N-(2-Methoxyethyl)-6-piperidin-4-ylnicotinamide dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Methoxyethyl)-6-piperidin-4-ylnicotinamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets by binding to active sites or allosteric sites, thereby influencing biochemical pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide: The parent compound, known for its role in cellular metabolism.

    6-Piperidinyl-nicotinamide: A similar compound with a piperidine ring but lacking the methoxyethyl group.

    N-(2-Hydroxyethyl)-6-piperidin-4-ylnicotinamide: A derivative with a hydroxyethyl group instead of a methoxyethyl group.

Uniqueness

N-(2-Methoxyethyl)-6-piperidin-4-ylnicotinamide dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxyethyl group enhances its solubility and potentially its bioavailability, making it a valuable compound for various applications.

Biological Activity

N-(2-Methoxyethyl)-6-piperidin-4-ylnicotinamide dihydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound belongs to the class of piperidine derivatives. Its structure includes a piperidine ring, a nicotinamide moiety, and a methoxyethyl substituent. The presence of these functional groups is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Research indicates that it may exert its effects through the following mechanisms:

  • Enzyme Inhibition : The compound has been reported to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Binding : It may bind to certain receptors, modulating their activity and influencing downstream signaling pathways.

Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer therapy. For instance, in vitro assays demonstrated that this compound exhibits antiproliferative effects against various cancer cell lines. The mechanism involves the inhibition of key signaling pathways that promote cell survival and proliferation.

Neuroprotective Effects

The compound has also shown promise in neuroprotection. Research indicates that it may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases.

Antimicrobial Properties

In addition to its anticancer and neuroprotective activities, this compound has demonstrated antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting their growth.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antiproliferative Study : A study conducted on human breast cancer cell lines revealed that this compound significantly reduced cell viability in a dose-dependent manner, with IC50 values indicating potent activity compared to standard chemotherapeutic agents.
  • Neuroprotection in Animal Models : In an animal model of neurodegeneration, administration of the compound resulted in decreased markers of oxidative stress and improved cognitive function, suggesting its potential as a therapeutic agent for conditions like Alzheimer's disease.
  • Antimicrobial Efficacy : A recent evaluation of its antimicrobial activity showed that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to conventional antibiotics.

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of cell proliferation
NeuroprotectiveReduced oxidative stress
AntimicrobialInhibition of bacterial growth

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